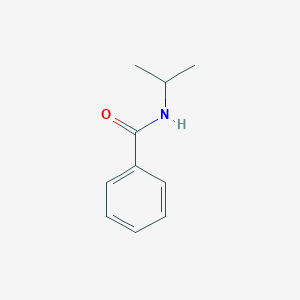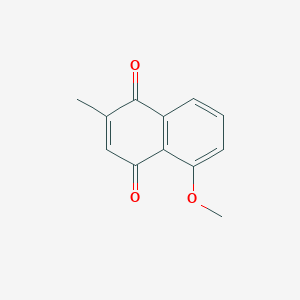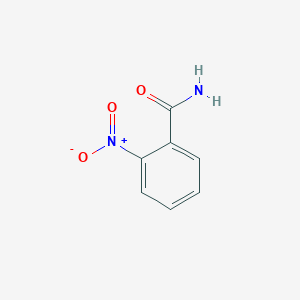
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] is a chemical compound that has been widely studied for its potential scientific research application. This compound is also known as 4,4'-diamino-1,1'-binaphthyl and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] is not well understood. However, it has been reported to exhibit excellent charge transport properties, which is believed to be due to its planar structure and the presence of conjugated pi-systems.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-]. However, it has been reported to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] in lab experiments is its excellent charge transport properties. This makes it a suitable building block for the synthesis of organic semiconductors. However, one of the limitations is the limited information available on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-]. One of the directions is to study its potential application in the field of organic electronics. Another direction is to study its potential application as a chiral ligand for various asymmetric reactions. Additionally, more research is needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] is a chemical compound that has been widely studied for its potential scientific research application. It can be synthesized using various methods and has been reported to exhibit excellent charge transport properties. Its potential applications include the field of organic electronics and asymmetric synthesis. However, more research is needed to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] can be synthesized using various methods. One of the methods involves the reaction of 1,2-acenaphthylenedione with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 4-methoxyaniline with 1,2-dibromonaphthalene in the presence of a reducing agent. Both methods have been reported to yield the desired product with good yields.
Applications De Recherche Scientifique
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] has been studied for its potential application in various scientific research fields. One of the potential applications is in the field of organic electronics. This compound has been reported to exhibit excellent charge transport properties and has been used as a building block for the synthesis of organic semiconductors. Another potential application is in the field of asymmetric synthesis. This compound has been used as a chiral ligand for various asymmetric reactions.
Propriétés
Numéro CAS |
153531-54-5 |
|---|---|
Formule moléculaire |
C26H20N2O2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1-N,2-N-bis(4-methoxyphenyl)acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C26H20N2O2/c1-29-20-13-9-18(10-14-20)27-25-22-7-3-5-17-6-4-8-23(24(17)22)26(25)28-19-11-15-21(30-2)16-12-19/h3-16H,1-2H3 |
Clé InChI |
IXXSOKMXTCKPMY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)


![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)




